molecular formula C13H13N3O2S B7792864 6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B7792864
M. Wt: 275.33 g/mol
InChI Key: HEFWIKGZVXGDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a unique combination of thiazole and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable benzoxazinone precursor in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The compound’s thiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combined thiazole and oxazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-2,4-dimethyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7-12(17)16(2)10-5-8(3-4-11(10)18-7)9-6-19-13(14)15-9/h3-7H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFWIKGZVXGDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C3=CSC(=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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